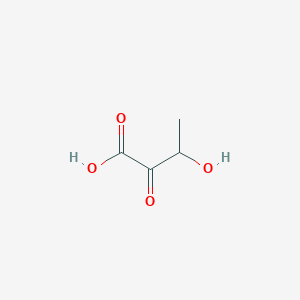

3-Hydroxy-2-oxobutanoic acid

説明

準備方法

Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-oxobutanoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-hydroxybutanoic acid using mild oxidizing agents. Another method includes the hydrolysis of 3-hydroxy-2-oxobutanoyl chloride under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the compound, which is then extracted and purified using various chromatographic techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 2-oxobutanoic acid.

Reduction: It can be reduced to 3-hydroxybutanoic acid.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions[][3].

Common Reagents and Conditions:

Oxidation: Mild oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst[][3].

Major Products Formed:

Oxidation: 2-Oxobutanoic acid.

Reduction: 3-Hydroxybutanoic acid.

Substitution: Depending on the nucleophile used, various substituted derivatives can be formed[][3].

科学的研究の応用

Metabolomics and Biomarker Studies

Recent studies have highlighted the role of 3-hydroxy-2-oxobutanoic acid in metabolic pathways associated with gut microbiota. For instance, a study observed that this metabolite was significantly correlated with the presence of Klebsiella in patients experiencing post-hepatectomy liver failure (PHLF) . This suggests that monitoring levels of this compound could serve as a potential diagnostic tool for PHLF.

Case Study: Gut Microbiota and PHLF

- Objective: To investigate the relationship between gut microbiota and metabolites in patients with PHLF.

- Findings: Increased levels of this compound were found to correlate with specific microbial populations, indicating its potential role as a biomarker .

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of various pharmaceuticals. It has been particularly noted in the synthesis of anti-AIDS drug intermediates such as atazanavir . The compound's ability to participate in biochemical reactions makes it valuable for drug development.

Table 1: Pharmaceutical Uses of this compound

| Application Area | Specific Use | Example Compound |

|---|---|---|

| Drug Synthesis | Intermediate for anti-AIDS drugs | Atazanavir |

| Nutritional Additives | Potential use in dietary supplements | N/A |

| Coating Materials | Raw material for specialized coatings | N/A |

Methodological Innovations

The synthesis of this compound has been optimized to reduce environmental impact and enhance yield. A notable method involves the use of a TEMPO catalyst, which allows for efficient conversion without the need for noble metals, thus decreasing costs and pollution .

Table 2: Synthesis Methods Comparison

| Method | Catalyst Used | Environmental Impact | Yield Improvement |

|---|---|---|---|

| Traditional Synthesis | Noble Metal Catalysts | High | Moderate |

| TEMPO-Catalyzed Synthesis | TEMPO | Low | High |

作用機序

The mechanism of action of 3-Hydroxy-2-oxobutanoic acid involves its participation in metabolic pathways. It acts as a substrate for various enzymes, leading to the production of essential biomolecules. The compound is involved in the biosynthesis of amino acids such as valine and isoleucine. It also plays a role in the tricarboxylic acid cycle, contributing to energy production in cells .

類似化合物との比較

- 2-Hydroxy-3-oxobutanoic acid

- 3-Hydroxy-3-methyl-2-oxobutanoic acid

- 3-Methyl-2-oxobutanoic acid

Comparison: 3-Hydroxy-2-oxobutanoic acid is unique due to its specific hydroxyl and keto functional groups, which confer distinct reactivity and biological roles. Compared to 2-Hydroxy-3-oxobutanoic acid, it has a different position of the hydroxyl group, leading to different chemical properties and reactivity. The presence of a methyl group in 3-Hydroxy-3-methyl-2-oxobutanoic acid and 3-Methyl-2-oxobutanoic acid introduces steric effects that alter their reactivity and biological functions .

生物活性

3-Hydroxy-2-oxobutanoic acid, also known as xi-3-hydroxy-2-oxobutanoic acid or beta-hydroxy-alpha-oxobutyric acid, is a short-chain keto acid that plays a significant role in various biological processes. This compound is involved in metabolic pathways and has been studied for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, metabolic pathways, and case studies.

- Chemical Formula : CHO

- Molecular Weight : 118.09 g/mol

- IUPAC Name : this compound

- CAS Registry Number : Not available

- SMILES : CC(O)C(=O)C(O)=O

Synthesis and Metabolic Pathways

This compound is synthesized through various metabolic pathways, primarily in the context of amino acid metabolism. It is an intermediate in the biosynthesis of branched-chain amino acids such as valine and isoleucine. The compound can be produced from the decarboxylation of 3-hydroxybutyric acid or through the action of specific enzymes in microbial systems.

Enzymatic Reactions

The compound participates in several enzymatic reactions:

- Reductoisomerase Pathway : In Salmonella typhimurium, only the (2S)-isomer acts as a substrate for the enzyme reductoisomerase, which is crucial for valine and isoleucine biosynthesis .

- Decarboxylation Reactions : It can undergo decarboxylation to yield other keto acids that participate in further metabolic processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, particularly against certain strains of bacteria. Its presence in gut microbiota has been linked to the modulation of intestinal health and prevention of infections .

Role in Metabolic Disorders

The compound has been implicated in various metabolic disorders. For instance, studies have shown that elevated levels of related metabolites can be associated with conditions such as propionic acidemia and methylmalonic acidemia, where disruptions in normal metabolic pathways lead to toxic accumulation .

Case Studies and Research Findings

-

Gut Microbiome Interaction : A study highlighted how metabolites like this compound can influence gut health by interacting with gut microbiota, potentially affecting conditions like post-hepatectomy liver failure (PHLF) .

Study Focus Findings Gut Microbiota and PHLF Increased levels of certain metabolites were observed in patients post-operation, suggesting a link to gut health and liver function. - Metabolomic Profiling : Metabolomic studies have detected this compound in various biological samples, indicating its relevance as a biomarker for dietary intake and metabolic status .

Potential Therapeutic Applications

Given its biological activity, this compound may have potential therapeutic applications:

- Nutritional Supplementation : As a metabolite involved in amino acid biosynthesis, it could be explored for use in nutritional supplements aimed at enhancing muscle recovery or growth.

- Metabolic Disorder Treatment : Targeting its metabolic pathways may provide new strategies for managing conditions like propionic acidemia.

特性

IUPAC Name |

3-hydroxy-2-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c1-2(5)3(6)4(7)8/h2,5H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZIITCYKKSZGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941175 | |

| Record name | 3-Hydroxy-2-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1944-42-9 | |

| Record name | beta-Hydroxy-alpha-ketobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。